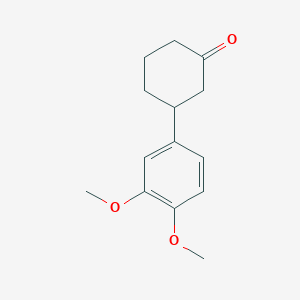

3-(3,4-Dimethoxyphenyl)cyclohexanone

Description

Structure

3D Structure

Properties

CAS No. |

190064-31-4 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H18O3/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h6-7,9-10H,3-5,8H2,1-2H3 |

InChI Key |

OSYFKOLISJHLOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCC(=O)C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Cyclohexanone and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to Cyclohexanone (B45756) Derivatives

The construction of the 3-aryl-cyclohexanone scaffold can be achieved through several key carbon-carbon bond-forming reactions. These methods provide versatile pathways to introduce the 3,4-dimethoxyphenyl group onto the cyclohexanone ring.

Palladium-Catalyzed Coupling Reactions for Aryl-Cyclohexanone Linkages

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing 3-aryl-cyclohexanones, these methods typically involve the reaction of a cyclohexanone derivative with an aryl halide or its equivalent in the presence of a palladium catalyst. One common approach is the α-arylation of cyclohexanone enolates or their synthetic equivalents with aryl halides, such as 4-bromo-1,2-dimethoxybenzene.

Another strategy involves the conjugate addition of an arylboronic acid to a cyclohexenone, a reaction often catalyzed by a palladium complex. This approach directly installs the aryl group at the 3-position of the cyclohexanone ring. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Arylation of Cyclohexenone with 3,4-Dimethoxyphenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 82 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 | 68 |

Note: The data in this table is representative and compiled from various sources on palladium-catalyzed arylations of cyclic enones. Specific yields for 3-(3,4-Dimethoxyphenyl)cyclohexanone may vary.

Michael Addition Reactions for Substituted Cyclohexanones

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. In the synthesis of this compound, this reaction typically involves the addition of a nucleophile derived from the 3,4-dimethoxyphenyl moiety to a cyclohexenone acceptor. The nucleophile can be a Gilman reagent (a lithium diorganocopper compound) or an enolate.

For instance, the reaction of lithium bis(3,4-dimethoxyphenyl)cuprate with cyclohexenone would directly yield this compound. Alternatively, a Michael donor, such as a malonic ester derivative bearing the 3,4-dimethoxyphenyl group, can be added to cyclohexenone, followed by decarboxylation to afford the target compound. The diastereoselective and enantioselective variants of the Michael addition have also been extensively developed, often employing chiral organocatalysts or metal complexes to control the stereochemical outcome.

Table 2: Michael Addition of a 3,4-Dimethoxyphenyl Nucleophile to Cyclohexenone

| Entry | Nucleophile | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | (3,4-(MeO)₂C₆H₃)₂CuLi | - | THF | -78 to rt | 85 |

| 2 | 3,4-Dimethoxyphenylboronic acid | Rh(acac)(CO)₂ / BINAP | Dioxane/H₂O | 100 | 90 |

| 3 | 3,4-Dimethoxythiophenol | DBU | CH₃CN | rt | 78 |

Note: This table presents plausible reaction conditions based on general Michael addition protocols. Actual results may vary.

Cross-Aldol Condensation and Claisen-Schmidt Reactions with Cyclohexanone

The cross-aldol condensation and the related Claisen-Schmidt reaction are classic methods for forming carbon-carbon bonds between a carbonyl compound with an α-hydrogen and another carbonyl compound that lacks an α-hydrogen. The reaction between cyclohexanone (which possesses α-hydrogens) and 3,4-dimethoxybenzaldehyde (B141060) (which does not) falls under this category. This reaction is typically base-catalyzed, leading to the formation of a β-hydroxy ketone, which then readily dehydrates to form an α,β-unsaturated ketone, specifically 2-(3,4-dimethoxybenzylidene)cyclohexanone. Subsequent reduction of the double bond would yield the target this compound. Solvent-free conditions, often utilizing solid sodium hydroxide (B78521) as a catalyst and grinding the reactants together, have been shown to be highly efficient for Claisen-Schmidt reactions.

Table 3: Claisen-Schmidt Condensation of Cyclohexanone and 3,4-Dimethoxybenzaldehyde

| Entry | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 1 | NaOH | Ethanol | Reflux, 4h | 2-(3,4-Dimethoxybenzylidene)cyclohexanone | 88 |

| 2 | KOH | Methanol | rt, 12h | 2-(3,4-Dimethoxybenzylidene)cyclohexanone | 85 |

| 3 | Solid NaOH | Solvent-free | Grinding, 10 min | 2-(3,4-Dimethoxybenzylidene)cyclohexanone | 95 |

Note: The yields are for the initial condensation product. Subsequent reduction is required to obtain this compound.

Mannich Reactions Incorporating 3,4-Dimethoxybenzaldehyde and Cyclohexanone

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like cyclohexanone), an aldehyde (such as 3,4-dimethoxybenzaldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound, also known as a Mannich base. In this context, the reaction of cyclohexanone, 3,4-dimethoxybenzaldehyde, and a secondary amine like dimethylamine (B145610) would yield 2-[(3,4-dimethoxyphenyl)(dimethylamino)methyl]cyclohexanone. While this is not the target compound itself, Mannich bases are versatile intermediates that can be further transformed. For instance, elimination of the amino group can lead to an α,β-unsaturated ketone, which can then be reduced to the desired 3-substituted cyclohexanone.

Table 4: Representative Mannich Reaction of Cyclohexanone, 3,4-Dimethoxybenzaldehyde, and Dimethylamine

| Entry | Amine | Acid/Base Catalyst | Solvent | Temp (°C) | Product |

| 1 | Dimethylamine HCl | HCl | Ethanol | Reflux | 2-[(3,4-Dimethoxyphenyl)(dimethylamino)methyl]cyclohexanone |

| 2 | Pyrrolidine (B122466) | Acetic Acid | Dioxane | 80 | 2-[(3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclohexanone |

| 3 | Morpholine | - | Water | 100 | 2-[(3,4-Dimethoxyphenyl)(morpholino)methyl]cyclohexanone |

Note: This table illustrates the expected products of the Mannich reaction. Further synthetic steps are needed to obtain this compound.

Cyclization Approaches to Functionalized Cyclohexanones

Cyclization reactions provide a powerful means to construct the cyclohexanone ring with the desired substitution pattern already in place or installed during the cyclization process. The Robinson annulation is a classic and widely used cyclization method that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. For the synthesis of a this compound precursor, one could envision a reaction between a 1,3-dicarbonyl compound and a vinyl ketone derivative bearing the 3,4-dimethoxyphenyl group.

For example, the Michael addition of a cyclohexanone enolate to a β-(3,4-dimethoxyphenyl) α,β-unsaturated ketone, followed by an intramolecular aldol condensation, would lead to a bicyclic system that incorporates the desired structural elements. Subsequent transformations could then yield the target compound.

Table 5: Robinson Annulation for the Formation of a Substituted Cyclohexenone

| Entry | Michael Acceptor | Michael Donor | Catalyst | Product Type |

| 1 | (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one | Cyclohexanone | NaOEt | Fused bicyclic enone |

| 2 | Methyl vinyl ketone | 2-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione | L-Proline | Spirocyclic enone |

| 3 | Acrylonitrile | 1-(3,4-Dimethoxyphenyl)ethan-1-one | Triton B | Functionalized cyclohexenone |

Note: This table provides examples of Robinson annulation strategies that could be adapted for the synthesis of precursors to this compound.

Stereoselective Synthesis of this compound and Related Structures

The development of stereoselective methods for the synthesis of 3-aryl-cyclohexanones is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Both enantioselective and diastereoselective approaches have been explored to control the formation of the stereocenters in the cyclohexanone ring.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted cyclohexanones. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can then be converted to the desired cyclohexanones. Similarly, chiral primary amines can be used to catalyze the asymmetric Michael addition of ketones to nitroolefins, yielding γ-nitro ketones that can be further manipulated to form chiral 3-aryl-cyclohexanones.

Transition metal catalysis with chiral ligands also plays a crucial role in the stereoselective synthesis of these compounds. For example, the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclohexenones, in the presence of a chiral phosphine (B1218219) ligand such as BINAP, can provide the desired 3-aryl-cyclohexanones with high enantiomeric excess.

Table 6: Examples of Stereoselective Synthesis of 3-Aryl-Cyclohexanones

| Entry | Reaction Type | Catalyst/Ligand | Chiral Auxiliary/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Michael Addition | (S)-Proline | - | - | 95 |

| 2 | Conjugate Addition | [Rh(COD)Cl]₂ / (S)-BINAP | 3,4-Dimethoxyphenylboronic acid | - | 98 |

| 3 | Michael Addition | Cinchona alkaloid-derived thiourea (B124793) | - | 95:5 | 92 |

Note: This table summarizes representative results for the stereoselective synthesis of 3-aryl-cyclohexanones. The specific values for this compound may differ.

Application of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The asymmetric synthesis of 3-aryl cyclohexanones, including derivatives like this compound, is crucial for accessing enantiomerically pure compounds. This is often achieved through the use of chiral auxiliaries or catalysts that can effectively control the stereochemical outcome of key bond-forming reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. acs.orgbeilstein-journals.org For the synthesis of chiral cyclohexanones, auxiliaries can be attached to the pro-chiral starting material to influence the facial selectivity of reactions such as conjugate additions or alkylations. acs.org For instance, Evans' oxazolidinone auxiliaries have been widely used to direct the stereoselective alkylation of enolates, a strategy that can be adapted for the synthesis of substituted cyclohexanones. acs.org

Catalytic asymmetric synthesis offers a more atom-economical approach. Rhodium(I) complexes with chiral ligands, such as BINAP, have been successfully employed in the asymmetric conjugate arylation of cyclohexenones with arylboronic acids. google.com This method allows for the introduction of an aryl group at the 3-position with high enantioselectivity. google.com Another powerful strategy involves the use of organocatalysts. Chiral primary amine-thiourea catalysts, for example, can catalyze the asymmetric Michael addition of nucleophiles to cyclohexenones, establishing a chiral center at the 3-position with high diastereo- and enantioselectivity. nih.gov Furthermore, the Corey-Bakshi-Shibata (CBS) reduction of 3-aryl-2-cyclohexenones provides access to enantioenriched 3-aryl-cyclohexenols, which are valuable precursors to chiral 3-aryl-cyclohexanones. acs.orgrepec.org

Table 1: Examples of Catalytic Asymmetric Methods for 3-Aryl-Cyclohexanone Synthesis

| Catalytic System | Reaction Type | Substrate | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Chiral amidophosphane-Rh(I) | Conjugate Arylation | Racemic 5-(trimethylsilyl)cyclohex-2-enone | trans- and cis-3-Aryl-5-(trimethylsilyl)cyclohexanone | High |

| (S)-CBS catalyst | Asymmetric Reduction | 2-Bromo-3-aryl-2-cyclohexenone | (+)-2-Bromo-3-aryl-2-cyclohexenol | 97% |

| Cinchona alkaloid-derived (thio)ureas | Three-component reaction | γ-Aryl-substituted α,β-unsaturated aldehyde | Cyclohexenol (B1201834) derivative | High |

Diastereoselective Control in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, often with the formation of multiple bonds and stereocenters. nih.govresearchgate.net The diastereoselective synthesis of highly functionalized cyclohexanone analogues can be effectively achieved through MCRs, which often involve cascade or domino reaction sequences.

A common strategy is the use of cascade Michael additions. For instance, the reaction of curcumins with arylidenemalonates, promoted by a phase-transfer catalyst, leads to highly functionalized cyclohexanones with excellent diastereoselectivity. researchgate.netnih.gov This cascade inter-intramolecular double Michael addition strategy allows for the construction of a complex cyclohexanone core in a single step. researchgate.net Similarly, the reaction of chalcones with malononitrile (B47326) can yield polysubstituted cyclohexanes with high diastereoselectivity, where the stereochemistry of the multiple stereocenters is controlled in the cyclization step. rsc.org

Organocatalysis has also been instrumental in controlling diastereoselectivity in MCRs for cyclohexanone synthesis. For example, a pseudo-three-component reaction of various aldehydes and acetoacetanilide (B1666496) catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can produce highly substituted cyclohexanones. Furthermore, an organocatalyzed three-component reaction between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes can yield cyclohexenol derivatives with four contiguous stereogenic centers, demonstrating remarkable control over the diastereochemical outcome. These methods are valuable for creating a diverse range of 3-aryl-cyclohexanone analogues with complex substitution patterns.

Table 2: Diastereoselective Multi-component Syntheses of Substituted Cyclohexanones

| Reaction Type | Reactants | Catalyst/Conditions | Product | Diastereoselectivity |

|---|---|---|---|---|

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | aq. KOH, TBAB | Highly functionalized cyclohexanone | Excellent |

| Dimerization/Cyclization | 1,5-Diarylpent-2-en-4-yn-1-ones, Malononitrile | LDA | Multisubstituted cyclohexane (B81311) | Highly diastereoselective |

| Pseudo Three-component Reaction | Aldehydes, Acetoacetanilide | DBU | Highly substituted cyclohexanone | Not specified |

| Three-component Reaction | γ-Aryl-substituted enals, Nitroalkenes | Cinchona alkaloid-derived (thio)ureas | Cyclohexenol derivative | Good |

Total Synthesis Strategies Utilizing Cyclohexanone Intermediates

The this compound scaffold and its analogues are valuable intermediates in the total synthesis of complex natural products. Their rigid framework and functional handles allow for further stereocontrolled elaborations.

A prominent example is the use of a 3-aryl-cyclohexanone derivative in the asymmetric total synthesis of Amaryllidaceae alkaloids, such as (–)-elwesine and (–)-epi-crinine. acs.orgrepec.org In this synthesis, an enantioenriched 3-aryl-cyclohexenol, obtained via a catalytic asymmetric CBS reduction of the corresponding 2-bromo-3-aryl-2-cyclohexenone, serves as a key precursor. acs.orgrepec.org This intermediate undergoes a Johnson–Claisen rearrangement to install a sterically demanding all-carbon quaternary stereocenter at the pseudobenzylic position. acs.orgrepec.org This strategic use of the cyclohexanone core highlights its importance in constructing complex molecular architectures found in nature. The cyclohexanone moiety provides the necessary stereochemical information and functional group placement to enable the subsequent key transformations.

Modern and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methodologies focus on improving efficiency and reducing environmental impact. One-pot reactions and mechanochemical synthesis are two such approaches that have been explored for the synthesis of cyclohexanone derivatives.

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, often in the absence of a solvent, is a rapidly growing area of sustainable chemistry. researchgate.net This technique can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3,4 Dimethoxyphenyl Cyclohexanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(3,4-Dimethoxyphenyl)cyclohexanone, both ¹H and ¹³C NMR are indispensable for assigning the positions of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the dimethoxyphenyl group, the methoxy (B1213986) protons, and the aliphatic protons of the cyclohexanone (B45756) ring.

The 3,4-dimethoxyphenyl moiety typically displays a predictable three-proton aromatic system. A doublet is expected for the proton at position 5' (ortho to a methoxy group), a doublet of doublets for the proton at position 6' (ortho to the cyclohexyl substituent and meta to a methoxy group), and a single doublet for the proton at position 2' (ortho to the cyclohexyl substituent). These signals are expected to appear in the range of δ 6.7–6.9 ppm. rsc.org

The two methoxy groups (-OCH₃) at positions 3' and 4' are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts would be around δ 3.8–3.9 ppm. rsc.org

The protons on the cyclohexanone ring will exhibit more complex signals due to overlapping multiplets and diastereotopicity. The proton at C3, being a benzylic methine, would appear as a multiplet further downfield compared to other ring protons. The protons at C2 and C6, adjacent to the carbonyl group, are deshielded and would likely resonate between δ 2.2 and 2.6 ppm. hmdb.ca The remaining protons at C4 and C5 would produce complex multiplets in the more upfield aliphatic region, typically between δ 1.6 and 2.2 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.7–6.9 | m | 3H | Ar-H (H-2', H-5', H-6') |

| 3.88 | s | 3H | Ar-OCH₃ |

| 3.86 | s | 3H | Ar-OCH₃ |

| 2.9–3.1 | m | 1H | H-3 (benzylic) |

| 2.2–2.6 | m | 4H | H-2, H-6 (α to C=O) |

| 1.6–2.2 | m | 4H | H-4, H-5 |

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. For this compound, a total of 14 distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon (C1) of the cyclohexanone ring, typically appearing around δ 210–212 ppm for saturated cyclic ketones. libretexts.orgchemicalbook.com The carbons of the aromatic ring will resonate in the δ 110–150 ppm region. The two carbons bearing the methoxy groups (C3' and C4') are the most deshielded, appearing near δ 149 and δ 148 ppm. The carbon attached to the cyclohexyl ring (C1') would be found around δ 135 ppm, while the other aromatic carbons (C2', C5', C6') would appear between δ 111 and δ 120 ppm. rsc.org

The two methoxy carbons are expected at approximately δ 55–56 ppm. rsc.org In the aliphatic region, the carbons of the cyclohexanone ring will be present. The carbons alpha to the carbonyl (C2 and C6) are expected around δ 40–50 ppm, with the benzylic carbon (C3) also in this range. The remaining ring carbons (C4 and C5) would be found further upfield, around δ 25–35 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~211 | C1 (C=O) |

| ~149 | C4' (Ar-O) |

| ~148 | C3' (Ar-O) |

| ~135 | C1' (Ar-C) |

| ~119 | C6' (Ar-CH) |

| ~112 | C2' (Ar-CH) |

| ~111 | C5' (Ar-CH) |

| ~56.0 | -OCH₃ |

| ~55.9 | -OCH₃ |

| ~49 | C2 |

| ~45 | C3 |

| ~41 | C6 |

| ~32 | C4 |

| ~25 | C5 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are crucial for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. For a six-membered saturated ring ketone, this band typically appears around 1710–1715 cm⁻¹. qiboch.combartleby.com

Other significant absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). rsc.org

Aromatic C=C Stretching: Medium to weak bands in the 1500–1600 cm⁻¹ region are indicative of the benzene (B151609) ring. rsc.org

C-O Stretching: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups are expected in the 1250–1270 cm⁻¹ (asymmetric) and 1020–1040 cm⁻¹ (symmetric) regions. qiboch.com

CH₂ Bending: Scissoring and rocking vibrations for the methylene (B1212753) groups of the cyclohexanone ring appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. qiboch.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 2960–2850 | Strong | Aliphatic C-H Stretch |

| ~1715 | Strong, Sharp | Ketone C=O Stretch |

| ~1590, ~1515 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1260 | Strong | Asymmetric Ar-O-C Stretch |

| ~1030 | Strong | Symmetric Ar-O-C Stretch |

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is observable, it is often less intense than in the IR spectrum. researchgate.net Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals are expected for the aromatic ring's "breathing" modes. libretexts.org

Key expected signals include:

Aromatic Ring Modes: A strong band around 1600 cm⁻¹ due to aromatic ring stretching.

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2850–2950 cm⁻¹) C-H stretching bands will be present and are often very strong. ustc.edu.cn

Cyclohexane (B81311) Ring Vibrations: Characteristic ring deformation and breathing modes for the cyclohexanone ring will appear in the fingerprint region (800–1200 cm⁻¹). nih.gov

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3060–3000 | Strong | Aromatic C-H Stretch |

| 2950–2850 | Very Strong | Aliphatic C-H Stretch |

| ~1710 | Weak-Medium | Ketone C=O Stretch |

| ~1600 | Strong | Aromatic Ring Stretch |

| 800–1200 | Medium | Cyclohexanone Ring Modes |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₄H₁₈O₃, giving it a molecular weight of 234.29 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 234.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangement reactions. wikipedia.orglibretexts.org

Prominent fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage is often the loss of the dimethoxyphenyl group, or conversely, the loss of the cyclohexanone radical, leading to a stable benzylic cation. Cleavage of the C3-C(Ar) bond would result in a fragment corresponding to the dimethoxyphenylmethyl cation at m/z = 151.

α-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds in the cyclohexanone ring can occur. For instance, cleavage followed by hydrogen rearrangement can lead to characteristic fragments for cyclohexanone derivatives, such as a prominent ion at m/z = 55. thieme-connect.de

Loss of Methoxy Group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z = 219, and subsequent loss of carbon monoxide (CO) could yield a fragment at m/z = 191. Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z = 203.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 234 | [C₁₄H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 219 | [M - CH₃]⁺ | Loss of a methyl radical |

| 203 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cation (dimethoxyphenylmethyl) |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexanone ring cleavage |

Table of Compounds

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For complex organic molecules like the derivatives of this compound, it provides unequivocal evidence of their conformation, stereochemistry, and the precise spatial arrangement of atoms and functional groups.

Single Crystal X-ray Diffraction (SCXRD) for Conformation and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the precise molecular structure, including the conformation of cyclic systems and the relative stereochemistry of substituents.

The analysis of cyclohexanone derivatives often reveals that the six-membered ring adopts non-planar conformations to minimize steric and torsional strain. For instance, in a study of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, a compound structurally related to the target molecule, SCXRD analysis showed the cyclohexene (B86901) ring adopts a twist-boat conformation. nih.gov This deviation from a planar arrangement is quantified by puckering parameters. nih.gov In this specific derivative, one of the carbon atoms was found to deviate significantly from the least-squares plane formed by the other five atoms of the ring. nih.gov

SCXRD is also crucial for unambiguously establishing stereochemistry, especially in reactions that can produce multiple diastereomers. For example, in the synthesis of highly substituted cyclohexanones, techniques like ¹H-¹H-COSY and ¹H-¹H-NOESY NMR experiments can suggest the relative configuration of substituents. However, SCXRD provides the definitive confirmation of these assignments. beilstein-journals.org The analysis of a representative crystal structure can confirm that substituents on the cyclohexane ring are, for example, trans to each other. beilstein-journals.org This level of certainty is critical in understanding the structure-activity relationships of these molecules. The solid-state conformation is often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can be precisely mapped using X-ray diffraction data. nih.gov

Correlation of Experimental and Theoretical Structural Parameters

The synergy between experimental SCXRD data and theoretical computational methods, such as Density Functional Theory (DFT), provides a more profound understanding of molecular structure. This dual approach allows for the validation of theoretical models and a detailed analysis of electronic properties that are not directly observable through crystallography.

In studies of related complex molecules, it is a common practice to compare the geometric parameters (bond lengths and angles) obtained from SCXRD with those calculated for an optimized molecular structure in the gaseous state using DFT. najah.edu For example, research on (E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrated a strong correlation between the experimental crystal structure and the structure optimized using DFT calculations. nih.gov Small discrepancies observed between the experimental solid-phase data and the theoretical gas-phase data are often attributed to intermolecular interactions present in the crystal packing, such as hydrogen bonds. nih.govresearchgate.net

This correlative analysis extends to understanding molecular dynamics. By combining SCXRD with other experimental techniques and molecular dynamics simulations, researchers can analyze the reorientational dynamics of flexible groups, such as methyl groups on methoxy substituents. rsc.org The energy barriers for these reorientations, influenced by intramolecular interactions, can be quantified, providing a comprehensive picture of the molecule's behavior. rsc.org

| Bond | Experimental Bond Length (Å) nih.gov | Theoretical Bond Length (Å) nih.gov |

|---|---|---|

| C=O | 1.258 | 1.231 |

| C=C (olefin) | 1.345 | 1.341 |

| C-O (methoxy 1) | 1.365 | 1.366 |

| C-O (methoxy 2) | 1.370 | 1.368 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For derivatives of this compound, which often contain conjugated systems, UV-Vis spectra provide key information about their chromophores.

The spectra of these compounds are typically recorded in a solvent like cyclohexane or DMSO. researchgate.netacadpubl.eu The absorption bands observed are generally attributed to π-π* electronic transitions within the conjugated parts of the molecule, such as the enone system and the aromatic dimethoxyphenyl ring. researchgate.netmdpi.com For instance, the UV-Visible spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone revealed a strong absorption maximum (λmax) which was correlated with theoretical results. acadpubl.eu Similarly, studies on 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone in different solvents showed absorption maxima attributed to π-π* transitions of the C=C bonds in the chalcone-like chains. mdpi.com

The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substituents on the aromatic rings. mdpi.com Comparing experimental spectra with those constructed theoretically using methods like Time-Dependent DFT (TD-DFT) can aid in the precise assignment of electronic transitions and provide insight into the molecule's electronic structure, including the HOMO-LUMO energy gap. najah.eduresearchgate.net

| Compound | Solvent | λmax (nm) | Attributed Transition |

|---|---|---|---|

| 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone mdpi.com | DMSO | 369 | π-π |

| 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone mdpi.com | Chloroform | 363 | π-π |

Computational Chemistry and Theoretical Investigations of 3 3,4 Dimethoxyphenyl Cyclohexanone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules similar in structure to 3-(3,4-Dimethoxyphenyl)cyclohexanone, a common and effective approach involves the use of hybrid functionals. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely employed choice that combines the strengths of both Hartree-Fock theory and DFT. nih.govnih.govniscpr.res.inmdpi.com

For the basis set, which is a set of mathematical functions used to describe the atomic orbitals, the Pople-style basis sets are frequently utilized. A typical selection for molecules of this nature is the 6-311++G(d,p) basis set. nih.govniscpr.res.inopticsjournal.netresearchgate.net This nomenclature indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe weakly interacting electrons, and polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules.

| Component | Selection | Rationale |

| Functional | B3LYP | A hybrid functional known for providing reliable results for organic molecules. |

| Basis Set | 6-311++G(d,p) | A comprehensive basis set that accurately models electron distribution. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For aromatic ketones and related structures, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is typically centered on the carbonyl group and the conjugated system. In the case of this compound, the HOMO is expected to be predominantly located on the dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. The LUMO is likely to be distributed over the cyclohexanone (B45756) ring, particularly the carbonyl group.

| Orbital | Description | Expected Location |

| HOMO | Highest Occupied Molecular Orbital | 3,4-Dimethoxyphenyl ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Cyclohexanone ring (carbonyl group) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis can reveal the extent of electron delocalization between the aromatic ring and the cyclohexanone moiety, as well as the nature of the intramolecular hydrogen bonds that may influence its conformation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, indicating its susceptibility to attack by electrophiles. The hydrogen atoms of the cyclohexanone and methoxy groups would likely exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The aromatic ring will have a region of negative potential above and below the plane of the ring due to the pi-electron cloud. dtic.mil This visualization provides a clear and intuitive guide to the molecule's reactivity.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, providing a theoretical complement to experimental data. arxiv.orgfinechem-mirea.ru These computational approaches, often relying on Density Functional Theory (DFT), can simulate various spectra by calculating the electronic structure and vibrational energy states of a molecule. nih.gov For this compound, these methods allow for a detailed exploration of its spectroscopic fingerprints.

Simulated Vibrational Spectra (FT-IR, Raman)

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be simulated to understand the molecular vibrations of this compound. arxiv.org Using DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311G(2d,p)), the normal modes of vibration and their corresponding frequencies can be computed. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a close match to experimental spectra. nih.gov

These simulations allow for the precise assignment of spectral bands to specific molecular motions, such as the stretching of the carbonyl (C=O) group in the cyclohexanone ring, vibrations of the dimethoxy-substituted phenyl ring, and various C-H bending and stretching modes. scifiniti.com For instance, the characteristic C=O stretch in cyclohexanone derivatives is a strong band in the IR spectrum, and its calculated position can provide information about the electronic environment of the carbonyl group.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C=O Stretch (Cyclohexanone) | 1715 | High |

| Aromatic C=C Stretch | 1605, 1510 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Low |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified vibrational modes based on computational studies of similar molecules.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and quantum chemical methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is commonly used for this purpose. mdpi.com Calculations are typically performed on the optimized molecular geometry of this compound.

Predicted chemical shifts are referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. researchgate.net These calculations are sensitive to the molecule's conformation; therefore, conformational analysis is crucial for obtaining accurate results, especially for a flexible molecule like this compound with its non-planar ring system. nih.govmodgraph.co.uk Theoretical predictions aid in assigning complex spectra and understanding how the electronic structure influences the magnetic environment of each nucleus. researchgate.net

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~210 |

| Aromatic Carbons (C-O) | - | ~149 |

| Aromatic Carbons (C-H) | 6.8 - 7.0 | ~110 - 120 |

| Methoxy Carbons (O-CH₃) | ~3.9 | ~56 |

Note: The data in this table is illustrative, based on typical chemical shift values for the functional groups present in the molecule. mdpi.commriquestions.com

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic absorption spectra (UV-Vis) of molecules. arxiv.org This technique simulates the electronic transitions between molecular orbitals that occur upon absorption of UV or visible light. mdpi.com By calculating the energies of these transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum for this compound can be generated. researchgate.netrsc.org

The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic transitions, such as π→π* or n→π* transitions. mdpi.comresearchgate.net For this compound, the key chromophores are the dimethoxyphenyl group and the carbonyl group, and TD-DFT can predict the absorption maxima (λ_max) associated with electronic excitations within these parts of the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclohexanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For cyclohexanone derivatives, QSAR studies can predict their potential biological efficacy based on calculated molecular descriptors. nih.govacs.org

The process involves several key steps:

Data Set Compilation : A set of cyclohexanone derivatives with experimentally measured biological activity (e.g., inhibitory concentration IC₅₀) is gathered. researchgate.net

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and topological indices that describe the molecular structure. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A validated QSAR model can be used to predict the activity of new or untested cyclohexanone derivatives, including this compound, thereby guiding the design of compounds with enhanced biological profiles. mdpi.com

Molecular Docking Studies for Elucidating Interaction Mechanisms

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.commdpi.com This technique is crucial for understanding the potential mechanism of action at a molecular level.

The docking process involves:

Preparation of Receptor and Ligand : Three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges. mdpi.com

Binding Site Identification : The active site or binding pocket of the receptor is defined. mdpi.com

Conformational Sampling : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site. thesciencein.org

Scoring : Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

For this compound, docking studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in a target's active site. nih.gov These simulations provide valuable hypotheses about its molecular targets and the structural basis for its potential biological activity. researchgate.net

Chemical Transformations and Reaction Mechanisms of 3 3,4 Dimethoxyphenyl Cyclohexanone Scaffolds

Derivatization of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring, particularly the carbon atoms alpha to the carbonyl group, is a primary site for derivatization. These reactions typically proceed through the formation of an enolate intermediate under basic conditions. The resulting nucleophilic enolate can react with various electrophiles to introduce new functional groups.

Alkylation Reactions: The introduction of alkyl groups at the α-positions (C2 and C6) of the cyclohexanone ring is a fundamental transformation. The reaction is initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to regioselectively form the kinetic or thermodynamic enolate. Subsequent reaction with an alkyl halide furnishes the alkylated cyclohexanone derivative. For 3-substituted cyclohexanones, deprotonation can lead to a mixture of regioisomeric enolates, potentially resulting in a mixture of 2-alkylated and 2,6-dialkylated products. The stereochemistry of the alkylation is influenced by the approach of the electrophile, which tends to favor an axial attack on the enolate to proceed through a chair-like transition state ubc.ca.

Condensation Reactions: The presence of α-hydrogens allows 3-(3,4-dimethoxyphenyl)cyclohexanone to undergo base- or acid-catalyzed aldol (B89426) condensation reactions. Self-condensation can occur, where two molecules of the cyclohexanone react to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone dimer nih.govyoutube.comwikimedia.org. The dimer, 2-(1-cyclohexenyl)cyclohexanone and its isomer 2-cyclohexylidenecyclohexanone, are common products of cyclohexanone self-condensation nih.gov. Cross-aldol condensations with other carbonyl compounds, such as furfural, are also possible, leading to the formation of extended conjugated systems qiboch.commdpi.com. These reactions are crucial for building more complex molecular architectures from the basic cyclohexanone scaffold qiboch.comresearchgate.net.

| Reaction Type | Reagents & Conditions | Product Type | Key Feature |

|---|---|---|---|

| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Substituted Cyclohexanone | Formation of a new C-C bond at the C2 or C6 position. |

| Aldol Condensation (Self) | Acid or Base Catalyst (e.g., NaOH, H₂SO₄), Heat | α,β-Unsaturated Dimer | Joins two cyclohexanone units. |

| Cross-Aldol Condensation | Aldehyde/Ketone (R'CHO), Base or Acid Catalyst | Cross-conjugated Ketone | Introduces a new unsaturated substituent at the α-position. |

Reactions of the Carbonyl Group within the Cyclohexanone Core

The carbonyl group is a key reactive center in this compound, susceptible to nucleophilic attack. These reactions transform the ketone into a variety of other functional groups.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. This reaction is typically catalyzed by a small amount of base (e.g., cyanide ion, CN⁻) which enhances the nucleophilicity of the cyanide. The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a molecule of HCN to give the cyanohydrin product and regenerate the cyanide catalyst. The reaction is reversible, but for unhindered ketones like cyclohexanone derivatives, the equilibrium generally favors the product.

Cyanohydrins are valuable synthetic intermediates. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively.

Modifications and Aromatization of the Cyclohexanone Ring

The non-aromatic cyclohexanone ring can be chemically modified to introduce unsaturation or can be fully converted into an aromatic ring system. Aromatization is a powerful transformation that converts the alicyclic scaffold into a substituted phenol derivative.

This is typically achieved through catalytic dehydrogenation, a process that removes hydrogen atoms to form double bonds. researchgate.netrsc.org Palladium-based catalysts are commonly employed for this oxidative transformation. researchgate.net The reaction proceeds by converting the cyclohexanone into its enol form, followed by successive dehydrogenation steps to introduce double bonds, ultimately leading to the formation of a stable aromatic phenol ring. wikipedia.org This process provides a direct synthetic route to 5-(3,4-dimethoxyphenyl)biphenyl-2-ol or related phenol structures, which are valuable substructures in medicinal chemistry and materials science. Various oxidizing agents, including iodine or oxygen, can also promote this transformation under different catalytic systems. researchgate.net

Reactivity of the 3,4-Dimethoxyphenyl Substituent

The 3,4-dimethoxyphenyl group is an electron-rich aromatic system due to the presence of two electron-donating methoxy (B1213986) groups. This electronic character dictates its reactivity, primarily towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The methoxy groups are strong activating groups and are ortho-, para-directing. In the 3,4-disubstituted pattern, the positions on the aromatic ring are not equivalent. The positions ortho to the methoxy groups (C2 and C5) and para to one of them (C6) are activated towards attack by electrophiles. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are directed to these positions. wikipedia.orglibretexts.orgmasterorganicchemistry.com The precise location of substitution will depend on the steric hindrance and the specific reaction conditions.

Demethylation: The methyl ethers of the catechol moiety can be cleaved to reveal the corresponding hydroxyl groups. This demethylation can be achieved using strong Lewis acids, such as aluminum chloride, or with nucleophilic reagents. google.com Selective demethylation of one methoxy group over the other can be challenging but may be achieved under controlled conditions, providing access to guaiacol or catechol derivatives. google.com

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Introduction of a -NO₂ group onto the aromatic ring. |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | Introduction of a -Br atom onto the aromatic ring. |

| Demethylation | BBr₃ or AlCl₃ | Hydroxy-substituted (catechol) derivative | Cleavage of one or both methyl ethers to form phenols. |

Complexation of Cyclohexanone-Derived Ligands with Metal Ions

While this compound itself is not a typical chelating ligand, it serves as a versatile precursor for the synthesis of molecules capable of coordinating with metal ions. Through the chemical transformations described in the preceding sections, functional groups can be introduced that act as donor atoms for metal complexation.

For example, an aldol condensation reaction can be used to synthesize a 1,3-diketone derivative from the cyclohexanone scaffold. The resulting enolate form of the 1,3-diketone is an excellent bidentate ligand that can form stable chelate complexes with a wide range of transition metals and lanthanide ions. mdpi.com

Alternatively, reaction of the carbonyl group to form a Schiff base (imine) by condensation with a suitable primary amine (e.g., an amino-pyridine or thiosemicarbazide) can generate multidentate ligands. researchgate.net Ligands derived from 3,4-dimethoxybenzaldehyde (B141060), a structurally related compound, have been shown to coordinate with metals like cobalt, nickel, copper, and zinc through azomethine nitrogen and sulfur atoms. zenodo.org By analogy, Schiff bases derived from this compound could coordinate to metal ions through the imine nitrogen and other donor atoms present in the amine fragment, creating stable metal complexes. The specific coordination geometry and properties of these complexes would depend on the metal ion and the precise structure of the ligand.

Applications in Medicinal Chemistry and Advanced Organic Synthesis

Precursors in Natural Product Total Synthesis

The intricate architecture of many natural products presents a formidable challenge to synthetic chemists. The strategic use of well-defined precursors is crucial for the efficient construction of these complex molecules. 3-(3,4-Dimethoxyphenyl)cyclohexanone and its derivatives have emerged as important synthons in the total synthesis of several classes of natural products, most notably alkaloids.

Formal Synthesis of Mesembrane (B1247095) Analogues

Mesembrane and its related alkaloids, isolated from plants of the Sceletium genus, are characterized by a cis-3a-aryloctahydroindole skeleton. The 3,4-dimethoxyphenyl group is a recurring structural motif in this family of alkaloids. drugfuture.com Various synthetic strategies have been developed to construct the core structure of mesembrine (B35894), with many approaches relying on precursors that contain the characteristic dimethoxyphenyl moiety. researchgate.netsynarchive.com

Radiolabelled tracer experiments have elucidated the biosynthetic pathway of mesembrine, revealing that sceletenone, a compound featuring a dimethoxyphenyl group, is a key intermediate. rsc.org Synthetic approaches often mimic this biosynthetic pathway, utilizing precursors that can be elaborated into the final alkaloid framework. While a direct synthesis from this compound is not explicitly detailed in the provided sources, the structural similarity makes it a plausible and strategic starting point for the synthesis of mesembrane analogues. The cyclohexanone (B45756) ring provides the carbon framework that, through a series of reactions including cyclization and rearrangement, can be transformed into the bicyclic core of the mesembrane alkaloids.

A novel synthetic approach to mesembrine and related octahydroindoles has been explored, starting from N-methyl-β-(3,4-dimethoxyphenyl)-2-thiopyrrolidone, which itself can be derived from precursors containing the dimethoxyphenyl group. iaea.org This highlights the importance of the dimethoxyphenyl unit in constructing the mesembrine skeleton.

Intermediates in Alkaloid Synthesis

The utility of dimethoxyphenyl-containing cyclohexanone derivatives extends beyond the mesembrane family to the synthesis of other complex alkaloids. For instance, the diastereoselective synthesis of racemic 3,4-dimethoxy-7-morphinanone has been achieved from racemic 2-(2,3-dimethoxyphenyl)cyclohexen-1-ol. nih.gov This synthesis is a potential route towards morphine, a potent analgesic alkaloid. nih.gov The transformation of the initial cyclohexenol (B1201834) into the known 3,4-dimethoxy-6-morphinanone confirms the successful construction of the core morphinan (B1239233) structure. nih.gov

Furthermore, the total synthesis of the diterpenoid alkaloid arcutinidine, which possesses a complex polycyclic framework, has been accomplished using a strategy that involves a dearomatization/cycloaddition sequence of a veratrole (1,2-dimethoxybenzene) unit. nih.govchemrxiv.org This underscores the versatility of the dimethoxyphenyl moiety in constructing intricate bridged ring systems characteristic of many diterpenoid alkaloids. nih.govchemrxiv.org The synthesis of other monoterpenoid indole (B1671886) alkaloids, such as (–)-arbophyllidine, also features complex ring-forming reactions that could potentially be adapted from precursors like this compound. rsc.org The total synthesis of alkaloid 205B, an indolizidine with a rare 8b-azaacenonaphthylene ring system, further demonstrates the creative use of precursors to build complex nitrogen-containing heterocyclic scaffolds. acs.org

Building Blocks for Pharmacologically Relevant Compounds

The inherent structural features of this compound make it an attractive scaffold for the development of new pharmacologically active compounds. The cyclohexanone ring can be readily functionalized, while the dimethoxyphenyl group is a known pharmacophore in many bioactive molecules.

Development of Anti-inflammatory Agents

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity. nih.gov Research has shown that these compounds can modulate the immune response, making them promising candidates for therapies where inflammation is a key factor. nih.govresearchgate.netnih.gov For example, a synthesized aryl-cyclohexanone was shown to protect against lipopolysaccharide (LPS)-induced inflammation in a murine model of acute lung injury. nih.gov The compound led to a decrease in the migration of leukocytes, as well as a reduction in exudation, myeloperoxidase activity, nitric oxide metabolites, and the secretion of pro-inflammatory cytokines. nih.gov

In vitro studies have further elucidated the anti-inflammatory mechanism of aryl-cyclohexanones. One study involving nineteen aryl-cyclohexanone diesters and their derivatives, synthesized based on the aryl-cyclohexane skeleton of cannabidiol (B1668261) (CBD), found that one compound, diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, significantly inhibited nitric oxide production in macrophages. researchgate.netnih.gov This compound also reduced the levels of pro-inflammatory cytokines while increasing the production of anti-inflammatory cytokines, suggesting an immunomodulatory effect by shifting macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.netnih.gov Other studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have also shown promising antiproliferative and anti-inflammatory properties. mdpi.com

Synthesis of Anticancer Agents and Related Scaffolds

The dimethoxyphenyl moiety is a common feature in many potent anticancer agents. The synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives has yielded compounds with significant anticancer activity against various cancer cell lines. researchgate.net Methoxyflavone analogs are also being investigated for their anticancer potential, with the methoxy (B1213986) group playing a crucial role in their cytotoxic activity. mdpi.comnih.gov

Cyclohexenone derivatives have also been designed and evaluated for their anticancer activities. researchgate.net A study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives identified compounds that exhibited inhibitory effects on cancer cell growth. researchgate.net The most potent derivative was found to induce apoptosis by activating caspases. researchgate.net The incorporation of a dimethoxyphenyl group into such cyclohexenone scaffolds is a promising strategy for developing new anticancer agents.

Furthermore, polymethoxy aurones, which combine a 3,4,5-trimethoxyphenyl (TMP) pharmacophore with an aurone (B1235358) structure, have been designed as potential cell cycle inhibitors for cancer therapy. nih.gov These compounds have shown selective anti-proliferative activity against prostate cancer cells by inducing G2/M phase arrest. nih.gov

Formation of Antimicrobial Compounds

Functionally substituted cyclohexane (B81311) derivatives have been recognized for their antimicrobial properties. researcherslinks.comepa.govmedwinpublishers.com Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi. wisdomlib.orgcabidigitallibrary.org For instance, novel functionally substituted monocyclic and spirocyclic cyclohexane derivatives have demonstrated remarkable antimicrobial properties, with some compounds showing strong antibacterial activity against Escherichia coli and Acinetobacter baumannii. researcherslinks.comepa.gov

Another study on a cyclohexane tosyloxyimine derivative found it to be more active against gram-negative bacteria compared to gram-positive bacteria and fungi. medwinpublishers.com The synthesis and evaluation of piperazine (B1678402) derivatives of cyclohexanone have also yielded compounds with moderate to significant antimicrobial activity when compared to standard antibiotics. wisdomlib.org The presence of different functional groups on the cyclohexane ring appears to play a crucial role in the antimicrobial efficacy of these compounds. researcherslinks.comepa.govcabidigitallibrary.org

Construction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Thiadiazoles, Pyrimidines)

The ketone moiety of this compound is a key handle for its elaboration into various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals. While direct, documented syntheses starting from this specific cyclohexanone are not extensively reported, its chemical reactivity is well-suited for established synthetic pathways.

Triazoles: The synthesis of triazole derivatives from a ketone precursor typically involves its conversion into an intermediate containing the requisite nitrogen framework. frontiersin.orgfrontiersin.orgmdpi.com A plausible route would involve the reaction of this compound with hydrazine (B178648) to form the corresponding hydrazone. This intermediate could then participate in cycloaddition reactions or further elaboration and cyclization to yield a triazole ring fused or appended to the cyclohexane frame. For instance, reaction with reagents that provide the remaining N-N-C or N-C-N segment of the triazole ring could complete the heterocycle formation. acs.orgisres.org

Thiadiazoles: The construction of 1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide (B42300) derivatives. nih.govsbq.org.br this compound can react with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate, upon treatment with a dehydrating or oxidizing agent (such as sulfuric acid or iron(III) chloride), can undergo intramolecular cyclization to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative bearing the substituted cyclohexyl moiety. organic-chemistry.orgpharmedicopublishers.com This strategy is a common and efficient method for accessing this class of heterocycles. researchgate.net

Pyrimidines: Pyrimidine (B1678525) synthesis offers several pathways starting from a ketone. One common method involves the reaction of a 1,3-dicarbonyl compound with an amidine or urea. scribd.combu.edu.eg Alternatively, an α,β-unsaturated ketone (a chalcone-type structure) can be condensed with reagents like guanidine, urea, or thiourea (B124793). ijirset.comresearchgate.net Therefore, this compound could first undergo a base-catalyzed aldol (B89426) condensation with an aromatic aldehyde at the C2 position to introduce the required α,β-unsaturation. The resulting enone would be a suitable precursor for cyclocondensation reactions to form dihydropyrimidine (B8664642) or pyrimidine rings. nih.gov

The following table summarizes potential synthetic strategies for these heterocycles.

| Target Heterocycle | Potential Intermediate | Key Reagents | Reaction Type |

| Triazole | Hydrazone | Hydrazine, followed by cyclization reagents | Condensation, Cyclization |

| Thiadiazole | Thiosemicarbazone | Thiosemicarbazide, followed by an acid catalyst or oxidizing agent | Condensation, Oxidative Cyclization |

| Pyrimidine | α,β-Unsaturated Ketone | Aromatic aldehyde (for aldol condensation), then Guanidine or Urea | Aldol Condensation, Cyclocondensation |

Synthesis of Polysubstituted Cyclohexanedione Derivatives

Cyclohexane-1,3-dione and its derivatives are prominent intermediates in the synthesis of numerous bioactive molecules and herbicides. google.comihbt.res.in The transformation of this compound into a cyclohexanedione derivative represents an oxidative functionalization that would enhance its synthetic utility. This conversion typically involves the introduction of a second carbonyl group into the cyclohexane ring.

A primary strategy to achieve this is through the α-oxidation of the existing ketone. researchgate.net This can be accomplished via several methods:

Direct Oxidation: Reagents such as selenium dioxide (SeO₂) are known to oxidize the α-methylene group of a ketone directly to a carbonyl, which would convert the starting material into a 1,2-dione (an α-diketone).

Multi-step Sequences: A common laboratory-scale method involves an initial α-halogenation (e.g., bromination) of the ketone. The resulting α-haloketone can then be subjected to reactions, such as treatment with dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation, to yield the 1,2-dione.

The resulting 3-(3,4-Dimethoxyphenyl)cyclohexane-1,2-dione would be a highly versatile, polysubstituted intermediate. The presence of two adjacent carbonyl groups opens up a wealth of further chemical transformations, including the synthesis of quinoxalines (by reaction with o-phenylenediamines) and other complex heterocyclic systems. journalcra.comresearchgate.net

| Starting Material | Target Product | General Method | Potential Reagents |

| This compound | 3-(3,4-Dimethoxyphenyl)cyclohexane-1,2-dione | α-Oxidation of Ketone | Selenium Dioxide (SeO₂), or NBS followed by DMSO |

Intermediates for Value-Added Organic Molecules

The 3-arylcyclohexanone framework is recognized as a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. acs.org The specific structure of this compound makes it a valuable intermediate for synthesizing more complex, high-value molecules, particularly those with potential therapeutic applications.

One significant area where related structures are pivotal is in the synthesis of morphinan alkaloids, a class of potent analgesics that includes morphine. Key synthetic strategies for the morphinan core often rely on intermediates that feature a substituted cyclohexane ring fused to an aromatic system. For example, the diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone has been achieved from a closely related 2-(dimethoxyphenyl)cyclohexenol derivative, highlighting the utility of this structural motif in constructing the complex, polycyclic morphinan skeleton. nih.gov The this compound molecule provides the essential carbon framework and substitution pattern that could be elaborated towards such targets through intramolecular cyclization strategies.

Furthermore, the ketone functionality serves as a versatile anchor point for a wide range of chemical modifications to build molecular complexity:

Reduction: The ketone can be stereoselectively reduced to the corresponding cyclohexanol, introducing a new stereocenter and a hydroxyl group for further functionalization.

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl group, enabling the construction of new carbon-carbon bonds and the introduction of diverse substituents.

Enolate Chemistry: The ketone can be deprotonated to form an enolate, which can then be alkylated or acylated at the α-positions (C2 or C6), allowing for the controlled introduction of additional functional groups and the building of more elaborate structures.

The combination of the medicinally relevant 3,4-dimethoxyphenyl group and the synthetically versatile cyclohexanone ring makes this compound a promising building block for discovery chemistry programs aimed at developing novel therapeutics.

Future Research Directions and Emerging Paradigms

Development of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of substituted cyclohexanones, such as 3-(3,4-Dimethoxyphenyl)cyclohexanone, often relies on classical methods like Michael additions or the hydrogenation of α,β-unsaturated ketones. Future advancements will depend on the development of sophisticated catalytic systems that offer superior control over reaction outcomes, including yield, purity, and stereoselectivity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for carbon-carbon bond formation. nih.gov For a plausible synthetic route involving the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, chiral primary or secondary amines (e.g., diphenyl prolinol silyl (B83357) ether catalysts) can facilitate cascade reactions to generate highly functionalized cyclohexene (B86901) rings with excellent control over stereocenters. nih.gov Specifically, chiral primary amines derived from cinchona alkaloids can promote the direct, vinylogous Michael addition of cyclohexenone derivatives to achieve high diastereo- and enantioselectivity. nih.gov Bifunctional organocatalysts, such as those combining a pyrrolidine (B122466) moiety with a thiourea (B124793) group, can activate both the nucleophile (ketone) and the electrophile (e.g., a nitroalkene) to drive highly enantioselective additions under mild conditions. mdpi.com

Photocatalysis: Visible-light photocatalysis offers a green and efficient alternative to traditional thermal methods. nih.gov Tandem carbene and photoredox catalysis represents a novel strategy for a formal [5+1] cycloaddition to construct substituted cycloalkanones under mild conditions. nih.gov Furthermore, photocatalytic methods are being developed for the direct oxidation of cyclohexane (B81311) to cyclohexanone (B45756) using catalysts like C3N4/Au nanocomposites, which demonstrate 100% selectivity to cyclohexanone under visible light without requiring harsh oxidants. researchgate.net Such strategies could be adapted for more complex substituted systems.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Ene reductases (EREDs) can be used for the asymmetric synthesis of chiral 3-substituted cyclohexanones. acs.org Moreover, enzymes like cyclohexanone monooxygenases (CHMOs) can perform Baeyer-Villiger oxidations to produce chiral lactones, and their enantiopreference can be engineered for specific substrates. researchgate.net EREDs have also been shown to facilitate unprecedented intramolecular β-C-H functionalization of substituted cyclohexanones, opening pathways to complex bridged bicyclic structures. illinois.edu

Nanocatalysis: For synthetic routes involving hydrogenation, nanocatalysts provide high activity and selectivity. Palladium (Pd)-based nanocatalysts are widely used for the selective hydrogenation of α,β-unsaturated ketones, targeting the C=C bond while leaving the C=O group intact. nih.govacs.org The performance of these catalysts can be tuned by controlling particle size, composition, and the support material. acs.org For more cost-effective and sustainable processes, non-noble metal catalysts, such as nickel nanoparticles supported on mesoporous silica, have been developed for the selective hydrogenation of various functional groups under mild temperature and pressure. nih.gov

| Catalytic System | Principle | Potential Advantages for Synthesis | Representative Catalyst/Method |

|---|---|---|---|

| Organocatalysis | Metal-free catalysis using small organic molecules to activate substrates. | High enantioselectivity, mild conditions, low toxicity. | Chiral primary amines (e.g., from Cinchona alkaloids) for asymmetric Michael additions. nih.gov |

| Photocatalysis | Use of light to drive chemical reactions, often via radical intermediates. | Mild conditions, use of renewable energy (light), unique reaction pathways. | Tandem photoredox and carbene catalysis for [5+1] cycloadditions. nih.gov |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | Exceptional selectivity (chemo-, regio-, stereo-), aqueous conditions, biodegradable. | Ene Reductases (EREDs) for asymmetric reduction of C=C bonds. acs.orgillinois.edu |

| Nanocatalysis | Use of metallic or metal oxide nanoparticles as heterogeneous catalysts. | High activity and surface area, recyclability, enhanced selectivity. | Supported Palladium (Pd) or Nickel (Ni) nanoparticles for selective hydrogenations. nih.govnih.gov |

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery by accelerating the design-build-test-learn cycle.

Compound Design and Property Prediction: ML models can be trained to predict the biological activity and physicochemical properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives. By analyzing the structure of the parent compound, these algorithms can suggest modifications to the cyclohexanone or dimethoxyphenyl moieties to enhance a desired therapeutic effect or improve drug-like properties. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Optimization and Prediction: AI can predict the outcomes of chemical reactions, including yield and regioselectivity, under various conditions (e.g., solvent, temperature, catalyst). This is particularly useful for complex catalytic systems where multiple products are possible. For biocatalysis, combining molecular modeling with machine learning can accelerate the rational design of enzymes with customized selectivity for specific substrates, such as derivatives of cyclohexanone. researchgate.net

| AI/ML Application Area | Description | Impact on Research |

|---|---|---|

| Retrosynthesis Planning | Algorithms predict synthetic pathways by recursively breaking down a target molecule into simpler precursors. | Accelerates the design of efficient and novel synthetic routes for target compounds and their analogues. |

| In Silico Property Prediction | Models predict biological activity, toxicity (ADMET), and physicochemical properties from molecular structure. | Enables rapid screening of virtual libraries, prioritizing high-potential derivatives for synthesis and reducing experimental costs. |

| Reaction Outcome Prediction | ML models are trained on experimental data to predict the yield, selectivity, and optimal conditions for a given reaction. | Reduces the number of experiments needed for optimization and improves the success rate of complex synthetic steps. |

| Accelerated Catalyst/Enzyme Design | Computational screening and ML-guided evolution are used to design catalysts and enzymes with enhanced activity or novel functions. | Facilitates the development of highly efficient and selective biocatalytic or chemocatalytic routes. researchgate.net |

Exploration of Novel Bioactive Properties for this compound Derivatives

The cyclohexanone skeleton is a privileged scaffold found in numerous natural products and pharmaceutical drugs. beilstein-journals.org Coupled with the 3,4-dimethoxyphenyl group, which is present in many bioactive molecules, derivatives of this compound are prime candidates for biological screening.

Anticancer Activity: The dimethoxyphenyl moiety is a key feature of several potent anticancer agents that act as microtubule destabilizers, similar to combretastatin. Derivatives could be designed to explore this mechanism of action. Furthermore, related structures containing a tetrahydroquinoline (THQ) core, which can be synthesized from dimethoxyphenyl precursors, have shown promise as NF-κB inhibitors, a pathway relevant to cancer research.

Neuroprotective and Analgesic Properties: The cyclohexanone core is present in Garsubellin A, a potent inducer of choline (B1196258) acetyltransferase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. beilstein-journals.org Additionally, a diastereoselective synthesis of a dimethoxyphenyl-cyclohexane derivative has been reported as a potential route to morphine analogues, indicating that derivatives could be investigated for analgesic properties. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Tetrahydroquinoline derivatives have been investigated as modulators of lipopolysaccharide (LPS)-induced inflammatory mediators, suggesting that compounds derived from this compound could have applications in treating neuroinflammation.

Metabolic Disorders: Polyoxygenated cyclohexene derivatives isolated from natural sources have demonstrated inhibitory activity against enzymes relevant to type 2 diabetes and obesity, such as α-glucosidase and pancreatic lipase. This provides a strong rationale for screening derivatives of this compound for similar activities.

| Potential Bioactivity | Structural Rationale | Suggested Research Approach |

|---|---|---|